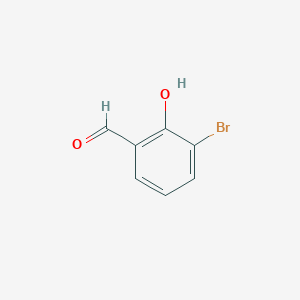

3-Bromo-2-hydroxybenzaldehyde

概述

描述

3-Bromo-2-hydroxybenzaldehyde (CAS 1829-34-1, C₇H₅BrO₂) is a halogenated salicylaldehyde derivative with a molecular weight of 201.02 g/mol. It features a hydroxyl (-OH) group at the 2-position and a bromine atom at the 3-position on the benzaldehyde ring. This compound is synthesized via the reaction of o-bromophenol with paraformaldehyde, magnesium chloride, and trimethylamine in tetrahydrofuran (THF) . Its crystal structure reveals a planar conformation stabilized by an intramolecular O–H···O hydrogen bond (O···O distance: 2.6364 Å; O–H···O angle: 154°) between the hydroxyl and aldehyde groups . This hydrogen bonding is critical for its reactivity, particularly in forming Schiff bases for metal coordination complexes (e.g., with Er(III), Cd(II), and Zn(II)) .

The compound exhibits solubility in organic solvents (e.g., THF, DMF) and water, facilitating its use in synthesizing bioactive molecules such as antiviral agents, spiroketals, and anticancer compounds .

准备方法

Direct Bromination of 2-Hydroxybenzaldehyde

The direct bromination of 2-hydroxybenzaldehyde (salicylaldehyde) represents a straightforward route to 3-bromo-2-hydroxybenzaldehyde. The hydroxyl and aldehyde groups influence the regioselectivity of bromination, with the hydroxyl group acting as an ortho/para-directing activator and the aldehyde as a meta-directing deactivator.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₃COOH | 5 | 62 |

| Br₂ | None | DCM | 25 | 48 |

Formylation of 2-Bromophenol

An alternative approach involves introducing the aldehyde group to 2-bromophenol. This method avoids competing directing effects by pre-installing the bromine atom. The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the formylating agent.

Reaction Pathway

-

Formylation : 2-Bromophenol reacts with the Vilsmeier reagent (formed from DMF and POCl₃) to yield this compound.

-

Quenching : The reaction is quenched with aqueous sodium acetate to neutralize excess POCl₃.

Advantages :

-

High regioselectivity due to the hydroxyl group’s directing effect.

-

Scalability for industrial production.

Limitations :

-

Requires careful handling of corrosive POCl₃.

-

Byproduct formation (e.g., phosphorylated derivatives) necessitates rigorous purification.

Table 2: Vilsmeier-Haack Reaction Parameters

| DMF (equiv) | POCl₃ (equiv) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | 1.2 | 6 | 74 |

| 2.0 | 1.5 | 8 | 68 |

Oxidation of 3-Bromo-2-Hydroxybenzyl Alcohol

Oxidation of the corresponding alcohol, 3-bromo-2-hydroxybenzyl alcohol, offers a redox-based pathway. This method is advantageous when the alcohol precursor is readily accessible via reduction of esters or Grignard reactions.

Oxidizing Agents and Efficiency

-

Pyridinium Chlorochromate (PCC) : Selective for aldehydes, avoiding over-oxidation to carboxylic acids.

-

Manganese Dioxide (MnO₂) : Effective under mild conditions but requires anhydrous solvents.

Reaction Protocol :

-

Dissolve 3-bromo-2-hydroxybenzyl alcohol in dichloromethane.

-

Add PCC (1.2 equiv) and stir at room temperature for 12 hours.

-

Filter through celite and concentrate under reduced pressure.

Yield : 78–85% with PCC; 65–72% with MnO₂.

Protective Group Strategies for Regioselective Synthesis

To circumvent competing electronic effects, protective groups are employed to temporarily mask the hydroxyl group. Common strategies include:

Methylation-Demethylation Sequence

-

Protection : Treat 2-hydroxybenzaldehyde with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) to form 2-methoxybenzaldehyde.

-

Bromination : Introduce bromine at position 3 using Br₂/FeBr₃.

-

Deprotection : Remove the methyl group with BBr₃ in dichloromethane.

Yield : 70% over three steps.

Table 3: Protective Group Efficiency

| Protective Group | Reagent for Removal | Yield (%) |

|---|---|---|

| Methyl | BBr₃ | 70 |

| Acetyl | NaOH | 65 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as superior to batch processes for bromination and formylation steps, offering:

-

Enhanced Heat Transfer : Mitigates exothermic side reactions.

-

Higher Throughput : 20–30% increased yield compared to batch systems.

Case Study : A pilot plant using microreactors for Vilsmeier-Haack formylation achieved 82% yield with a residence time of 10 minutes .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Bromination | Minimal steps | Low regioselectivity | Moderate |

| Vilsmeier-Haack | High regioselectivity | Corrosive reagents | High |

| Oxidation of Alcohol | High purity | Requires alcohol precursor | Low |

| Protective Group Strategy | Avoids directing conflicts | Multi-step, lower overall yield | Moderate |

化学反应分析

Types of Reactions: 3-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-bromo-2-hydroxybenzoic acid.

Reduction: Reduction can yield 3-bromo-2-hydroxybenzyl alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.

Major Products:

- Oxidation yields 3-bromo-2-hydroxybenzoic acid.

- Reduction produces 3-bromo-2-hydroxybenzyl alcohol.

- Substitution reactions can yield various derivatives depending on the substituent introduced .

科学研究应用

Chemistry

3-Bromo-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation : Yields 3-bromo-2-hydroxybenzoic acid.

- Reduction : Produces 3-bromo-2-hydroxybenzyl alcohol.

- Substitution Reactions : Can generate diverse derivatives depending on the substituents introduced .

This compound is instrumental in creating coordination compounds and other organic syntheses, making it a valuable building block in synthetic organic chemistry.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antibacterial and antifungal properties, making it a candidate for drug development against infections .

- Anticancer Activity : Investigations into its biological activity suggest that it may inhibit cancer cell growth, positioning it as a lead compound for new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development:

- Lead Compound Development : Its structural characteristics enable it to act as a precursor for various pharmaceuticals. Research is ongoing to evaluate its efficacy and safety in clinical applications .

- Pharmaceutical Synthesis : It is utilized in synthesizing drugs targeting specific diseases, including cancer and bacterial infections .

Industrial Applications

The compound finds utility in several industrial processes:

- Production of Dyes and Pigments : Its chemical properties make it suitable for manufacturing specialty chemicals used in dyes and pigments .

- Agrochemicals : It is also explored for use in developing agrochemicals, contributing to agricultural productivity through pest control formulations .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Synthesis of Antimicrobial Agents :

- Anticancer Research :

- Environmental Chemistry :

作用机制

The mechanism of action of 3-Bromo-2-hydroxybenzaldehyde involves its ability to form Schiff bases with amines, which can then coordinate with metal ions to form complex structures. These complexes can exhibit various biological activities, including antimicrobial and anticancer properties . The molecular targets and pathways involved depend on the specific application and the nature of the Schiff base formed .

相似化合物的比较

The structural and functional properties of 3-bromo-2-hydroxybenzaldehyde are compared below with its analogs, focusing on substitution patterns, physical properties, and applications.

Structural Analogs

Physical and Chemical Properties

Crystallographic and Spectroscopic Differences

- Planarity : this compound exhibits near-planarity (RMSD: 0.0271 Å) due to intramolecular H-bonding . Methoxy and nitro analogs may deviate due to steric or electronic effects.

- π-Stacking : The parent compound forms offset face-to-face π-stacking (centroid distance: 3.752 Å) , whereas methoxy derivatives may exhibit weaker interactions.

- NMR Shifts : The -OH proton in this compound appears at δ 11.61 ppm (CDCl₃) , while the methoxy analog shows δ 10.36 ppm for the aldehyde proton .

生物活性

3-Bromo-2-hydroxybenzaldehyde (C₇H₅BrO₂), also known as 3-bromosalicylaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis and Structural Characteristics

This compound can be synthesized through the reflux of 2-bromophenol with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in dry tetrahydrofuran. The resulting compound is characterized by a planar structure with intramolecular hydrogen bonding between the hydroxyl group and the aldehyde group. The molecular packing includes weak intermolecular C-H···Br interactions and π-stacking arrangements, which contribute to its stability and potential biological activity .

Antiviral Properties

Research indicates that this compound serves as a synthetic reagent in the development of potential antiviral compounds. Its derivatives have been investigated for their efficacy against various viral strains, showcasing promising results in preliminary studies .

Antibacterial Activity

The antibacterial properties of this compound have been highlighted in several studies. It has been shown to exhibit significant inhibitory effects against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Acinetobacter baumannii

In one study, the minimum inhibitory concentration (MIC) for some derivatives reached as low as 62.5 mg/ml against specific strains, indicating strong antibacterial potential .

Anticancer Activity

The compound has also been explored for its anticancer properties. Derivatives of this compound have demonstrated cytotoxic effects on various cancer cell lines. For instance, certain synthesized derivatives were shown to inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting their potential as therapeutic agents in oncology .

Study 1: Antibacterial Efficacy

A study conducted by Huseynzada et al. (2021) evaluated the antibacterial activity of various derivatives synthesized from salicylaldehyde under Biginelli reaction conditions. The results indicated that compounds derived from this compound exhibited significant activity against resistant strains of bacteria, emphasizing the need for further exploration of its derivatives in combating antibiotic resistance .

Study 2: Antiviral Potential

In another investigation focusing on the synthesis of antiviral agents, derivatives of this compound were tested against viral models. The results indicated that these compounds could inhibit viral replication effectively, marking them as candidates for further development in antiviral therapy .

Data Summary

| Biological Activity | Efficacy | Target Organisms/Cells |

|---|---|---|

| Antiviral | Promising | Various viral strains |

| Antibacterial | Significant | E. coli, S. aureus, K. pneumonia, P. aeruginosa, A. baumannii |

| Anticancer | Cytotoxic | Human cancer cell lines |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves bromination of 2-hydroxybenzaldehyde derivatives. For example, this compound is synthesized via refluxing 2-bromophenol with paraformaldehyde, MgCl₂, and triethylamine in dry tetrahydrofuran . Optimization includes controlling temperature (reflux conditions), stoichiometry of reagents, and inert atmosphere to minimize side reactions. Purity is enhanced using column chromatography or recrystallization from ethanol. Elemental analysis (C, H, N) and spectroscopic techniques (IR, UV-Vis) confirm purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Expect a strong absorption band near 1660–1680 cm⁻¹ for the aldehyde C=O stretch and a broad O–H stretch (~3200 cm⁻¹) due to intramolecular hydrogen bonding .

- UV-Vis : A π→π* transition in the aromatic system appears near 250–300 nm. Solvent polarity affects exact peak positions .

- NMR : In ¹H NMR, the aldehyde proton resonates at δ 9.8–10.2 ppm, while the hydroxyl proton (if not deuterated) appears downfield (δ 10–12 ppm) due to hydrogen bonding. Aromatic protons show splitting patterns consistent with substituent positions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths, angles, or packing interactions may arise from data quality or refinement errors. Use software like SHELXL for refinement and OLEX2 for visualization . Cross-validate with:

- Hydrogen bonding metrics : Intramolecular O–H⋯O distances (~2.63 Å) and angles (~154°) .

- π-stacking parameters : Centroid-to-centroid distances (~3.75 Å) and dihedral angles (<6°) .

- Compare with analogous structures (e.g., 3,5-dibromo-2-hydroxybenzaldehyde) to identify outliers .

Q. What strategies are effective in overcoming unexpected regioselectivity during bromination reactions involving hydroxybenzaldehyde derivatives?

- Methodological Answer : Unexpected regioselectivity (e.g., bromination at C3 instead of C5) can result from steric or electronic effects. Strategies include:

- Directing groups : Protect the hydroxyl group (e.g., acetylation) to alter electron density .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor specific transition states.

- Computational modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals .

Post-reaction analysis via LC-MS or single-crystal XRD confirms product identity .

Q. Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. Applications in Coordination Chemistry

Q. How does the intramolecular hydrogen bonding in this compound influence its reactivity in forming Schiff base ligands?

- Methodological Answer : The O–H⋯O hydrogen bond (2.63 Å) stabilizes the planar conformation, directing the aldehyde group for nucleophilic attack by amines. This preorganization enhances Schiff base formation efficiency . For metal complexes (e.g., Ti, Zn), the hydroxyl and aldehyde groups act as bidentate ligands, with bromine influencing steric bulk and electronic properties .

属性

IUPAC Name |

3-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGLXMINLWCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448045 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-34-1 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。